3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a chlorophenyl group, a dimethoxyphenyl group, and a thienopyrimidinone core, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, including the formation of the thienopyrimidinone core, the introduction of the chlorophenyl and dimethoxyphenyl groups, and the final assembly of the compound. Common synthetic routes may include:
Formation of the Thienopyrimidinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Introduction of the Dimethoxyphenyl Group: This step may involve nucleophilic substitution reactions using dimethoxybenzene derivatives.
Final Assembly: The final step involves coupling the intermediate products under specific reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.
Pharmacology: Studying its effects on various biological systems and its potential as a therapeutic agent.
Materials Science: Exploring its properties for use in advanced materials, such as organic semiconductors or photovoltaic devices.
Chemical Biology: Investigating its interactions with biological macromolecules and its potential as a chemical probe.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptors: Acting as an agonist or antagonist at receptor sites.
Affecting Ion Channels: Altering ion channel function and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- **3-(4-bromophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- **3-(4-methylphenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H21ClN2O4S2 |
---|---|
Molecular Weight |
513.0 g/mol |
IUPAC Name |
11-(4-chlorophenyl)-10-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C25H21ClN2O4S2/c1-31-19-11-6-14(12-20(19)32-2)18(29)13-33-25-27-23-22(17-4-3-5-21(17)34-23)24(30)28(25)16-9-7-15(26)8-10-16/h6-12H,3-5,13H2,1-2H3 |
InChI Key |
YFWHIWVOARCGRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=C(C=C5)Cl)OC |
Origin of Product |
United States |
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